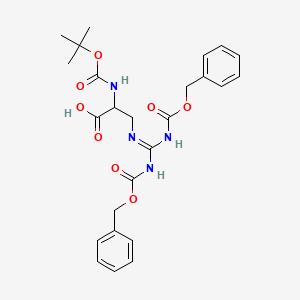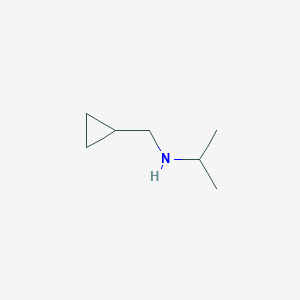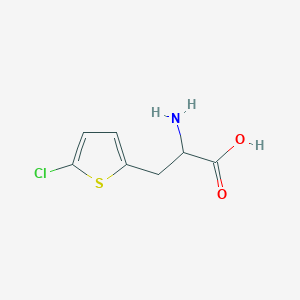
3-(5-Chlorothien-2-yl)-DL-alanine
Descripción general
Descripción
3-(5-Chlorothien-2-yl)-DL-alanine is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is also known as Gabapentin enacarbil, which is a prodrug of Gabapentin, a medication used to treat seizures and neuropathic pain. The synthesis of 3-(5-Chlorothien-2-yl)-DL-alanine involves a multi-step process that requires specific reagents and conditions. The purpose of
Mecanismo De Acción
The mechanism of action of 3-(5-Chlorothien-2-yl)-DL-alanine is not fully understood. However, it is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters, such as glutamate and substance P. This leads to a reduction in neuronal excitability and a decrease in pain transmission.
Efectos Bioquímicos Y Fisiológicos
3-(5-Chlorothien-2-yl)-DL-alanine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This leads to a reduction in neuronal excitability and a decrease in pain transmission. It has also been found to have anxiolytic effects, which may be due to its ability to increase GABA levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-Chlorothien-2-yl)-DL-alanine has several advantages for lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to its use in lab experiments. It is a prodrug of Gabapentin, which means that its effects may be due to the conversion of Gabapentin in the body. This can make it difficult to determine the specific effects of 3-(5-Chlorothien-2-yl)-DL-alanine.
Direcciones Futuras
For the study of 3-(5-Chlorothien-2-yl)-DL-alanine include the development of new prodrugs, the study of its effects on other neurotransmitter systems, and the exploration of new delivery methods.
Aplicaciones Científicas De Investigación
3-(5-Chlorothien-2-yl)-DL-alanine has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to be effective in the treatment of neuropathic pain, restless leg syndrome, and fibromyalgia. It has also been studied for its potential use in the treatment of alcohol dependence and anxiety disorders.
Propiedades
IUPAC Name |
2-amino-3-(5-chlorothiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRYNRGWSFULRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chlorothien-2-yl)-DL-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647156.png)

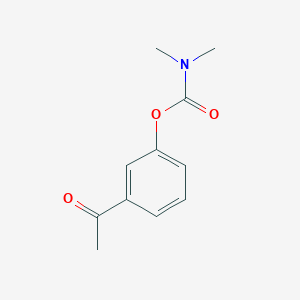

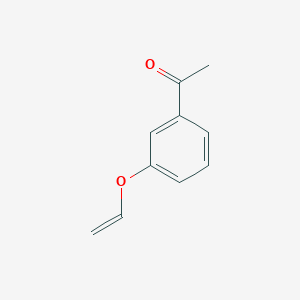
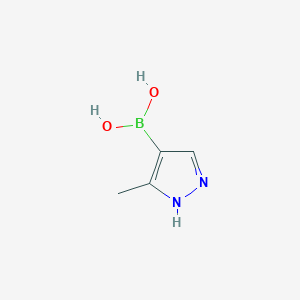
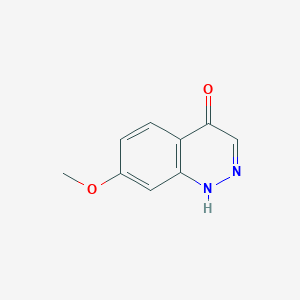
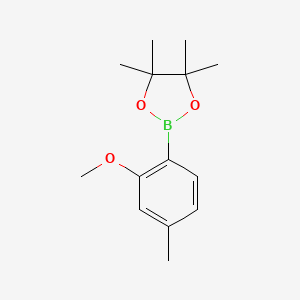
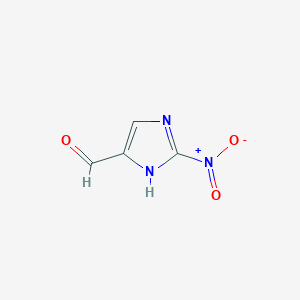
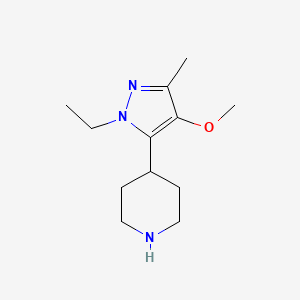
![2-(Methylthio)benzo[d]thiazol-5-ol](/img/structure/B1647219.png)
